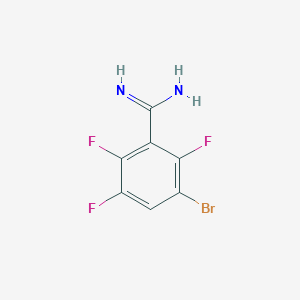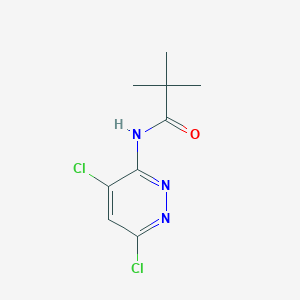
3-Bromo-2,5,6-trifluorobenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,5,6-trifluorobenzimidamide is a chemical compound characterized by the presence of bromine and fluorine atoms attached to a benzimidamide core
Preparation Methods
The synthesis of 3-Bromo-2,5,6-trifluorobenzimidamide typically involves the introduction of bromine and fluorine atoms onto a benzimidamide scaffold. One common method involves the use of bromination and fluorination reactions. For instance, starting from a suitable benzimidamide precursor, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Fluorination can be carried out using reagents such as Selectfluor or other fluorinating agents. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
3-Bromo-2,5,6-trifluorobenzimidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-2,5,6-trifluorobenzimidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including organic semiconductors and fluorinated polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5,6-trifluorobenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
3-Bromo-2,5,6-trifluorobenzimidamide can be compared with other halogenated benzimidamides, such as:
- 3-Chloro-2,5,6-trifluorobenzimidamide
- 3-Iodo-2,5,6-trifluorobenzimidamide
- 3-Fluoro-2,5,6-trifluorobenzimidamide
Compared to these similar compounds, this compound may exhibit different reactivity and binding properties due to the presence of bromine, which is larger and more polarizable than chlorine and fluorine. This can influence its chemical behavior and interactions in various applications .
Properties
Molecular Formula |
C7H4BrF3N2 |
|---|---|
Molecular Weight |
253.02 g/mol |
IUPAC Name |
3-bromo-2,5,6-trifluorobenzenecarboximidamide |
InChI |
InChI=1S/C7H4BrF3N2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H3,12,13) |
InChI Key |
YNEAZAVWNQNDDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C(=N)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)





